molecular formula C16H10F5NO3 B14931363 Ethyl 4-(2,3,4,5,6-pentafluorobenzamido)benzoate

Ethyl 4-(2,3,4,5,6-pentafluorobenzamido)benzoate

Cat. No.: B14931363
M. Wt: 359.25 g/mol
InChI Key: PLIZFSOTSPEVTD-UHFFFAOYSA-N
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Description

Ethyl 4-(2,3,4,5,6-pentafluorobenzamido)benzoate is a synthetic organic compound characterized by the presence of a pentafluorobenzamido group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,3,4,5,6-pentafluorobenzamido)benzoate typically involves the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with ethyl 4-aminobenzoate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. Purification is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,3,4,5,6-pentafluorobenzamido)benzoate undergoes various chemical reactions, including:

    Nucleophilic substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic substitution: Substituted derivatives with different nucleophiles.

    Hydrolysis: 4-(2,3,4,5,6-pentafluorobenzamido)benzoic acid.

    Reduction: Ethyl 4-(2,3,4,5,6-pentafluorobenzylamino)benzoate.

Scientific Research Applications

Ethyl 4-(2,3,4,5,6-pentafluorobenzamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential as a biochemical probe due to its fluorinated aromatic structure.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,3,4,5,6-pentafluorobenzamido)benzoate involves interactions with specific molecular targets, primarily through its amide and ester functional groups. The pentafluorobenzamido moiety can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Ethyl 4-(2,3,4,5,6-pentafluorobenzamido)benzoate can be compared with other fluorinated benzamides and benzoates:

    2,3,4,5,6-Pentafluorobenzamide: Similar structure but lacks the ester group, leading to different reactivity and applications.

    Ethyl 4-aminobenzoate: Lacks the pentafluorobenzamido group, resulting in different chemical properties and biological activities.

    Ethyl 4-(trifluoromethyl)benzoate: Contains a trifluoromethyl group instead of a pentafluorobenzamido group, leading to variations in electronic and steric effects.

These comparisons highlight the unique features of this compound, particularly its enhanced stability and reactivity due to the presence of multiple fluorine atoms.

Properties

Molecular Formula

C16H10F5NO3

Molecular Weight

359.25 g/mol

IUPAC Name

ethyl 4-[(2,3,4,5,6-pentafluorobenzoyl)amino]benzoate

InChI

InChI=1S/C16H10F5NO3/c1-2-25-16(24)7-3-5-8(6-4-7)22-15(23)9-10(17)12(19)14(21)13(20)11(9)18/h3-6H,2H2,1H3,(H,22,23)

InChI Key

PLIZFSOTSPEVTD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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